3-n-Butoxyphenyl methyl sulfide

Overview

Description

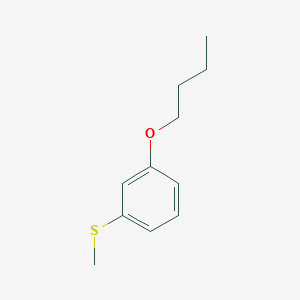

3-n-Butoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides Sulfides are characterized by the presence of a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxyphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-n-butoxyphenol with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of the compound can yield thiols and other sulfur-containing derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-n-Butoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-n-Butoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other elements, facilitating the formation of new chemical structures. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

- 3-n-Butoxyphenyl ethyl sulfide

- 3-n-Butoxyphenyl propyl sulfide

- 3-n-Butoxyphenyl butyl sulfide

Comparison

3-n-Butoxyphenyl methyl sulfide is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts.

Biological Activity

3-n-Butoxyphenyl methyl sulfide (CAS No. 1443340-71-3) is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a butoxy group attached to a phenyl ring and a methyl sulfide moiety, suggests possibilities for various interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.34 g/mol. The compound features:

- Butoxy group : Contributes to lipophilicity and potential interactions with lipid membranes.

- Methyl sulfide : May participate in nucleophilic substitution reactions, influencing biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The unique structural components allow it to modulate biochemical pathways, potentially leading to various therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The methyl sulfide group can act as a nucleophile, potentially inhibiting enzymes involved in inflammatory pathways.

- Receptor Modulation : The butoxy group may enhance binding affinity to specific receptors, influencing signal transduction.

Biological Activity and Research Findings

Several studies have investigated the biological properties of this compound, revealing insights into its pharmacological potential.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicated that the compound could inhibit lipoxygenase enzymes, which are crucial in the synthesis of inflammatory mediators such as leukotrienes. This inhibition could lead to reduced inflammation in various models of disease.

- Cytotoxicity in Cancer Cells : In vitro studies showed that at elevated concentrations, this compound induced apoptosis in several cancer cell lines, indicating its potential utility in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Key Activities |

|---|---|---|

| 2-n-Butoxy-5-chlorophenyl methyl sulfide | Chlorine substitution at the ortho position | Enhanced antimicrobial activity |

| 4-(3-butoxy-4-methoxybenzyl) imidazolidinone | Contains an imidazolidine ring | Potential anti-cancer properties |

These comparisons highlight that while structural similarities exist, the specific arrangement and types of substituents significantly influence biological activity.

Properties

IUPAC Name |

1-butoxy-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-3-4-8-12-10-6-5-7-11(9-10)13-2/h5-7,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVOURZRHLBDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300134 | |

| Record name | Benzene, 1-butoxy-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-71-3 | |

| Record name | Benzene, 1-butoxy-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butoxy-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.